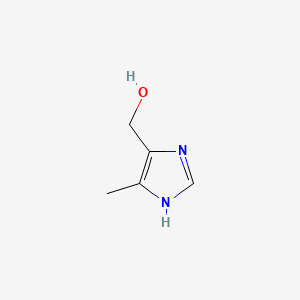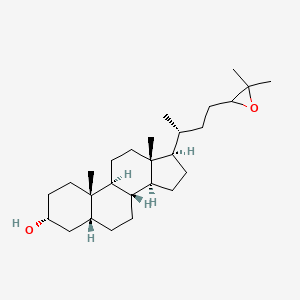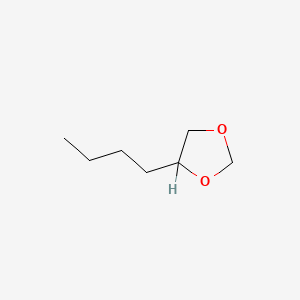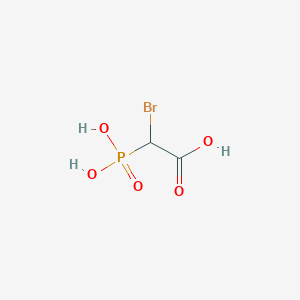
1-(2-Naphthyl)ethanol
Descripción general
Descripción
1-(2-Naphthyl)ethanol (2-Naphthoxyethanol) is an aromatic alcohol derived from naphthalene, an organic compound found in coal tar and petroleum. It is a white, crystalline solid with a melting point of 66-68°C and a boiling point of 217°C. 2-Naphthoxyethanol is a versatile compound with a wide range of applications in the pharmaceutical, agrochemical, and polymer industries. It is used as an intermediate in the production of pharmaceuticals, agrochemicals, and polymers, as well as in the synthesis of other organic compounds.
Aplicaciones Científicas De Investigación
Synthesis and Transformation:
- (Amrutkar et al., 2013) reported the synthesis of (R)-1-(1-naphthyl)ethanol through stereoinversion using Candida parapsilosis. This compound serves as a crucial chiral substrate for synthesizing nonactin and dihydro-(1H)-quinoline-2-one derivatives.
- (Yadav & Devendran, 2012) explored the lipase-catalyzed kinetic resolution of (±)-1-(1-naphthyl) ethanol via transesterification under microwave irradiation, highlighting its potential in the synthesis of active pharmaceutical intermediates (APIs).
Complexation and Molecular Interactions:
- (Murphy et al., 2000) and (Barros et al., 1998) conducted photophysical and theoretical studies on the stereoselective binding of 1-naphthyl-1-ethanol and 2-naphthyl-1-ethanol with β-cyclodextrin. These studies reveal intricate details about the complexation dynamics and interactions of these molecules.
Chiral Building Blocks:
- (Nagaoka & Kayahara, 1999) discussed the production of (S)-1-(2-naphthyl)ethanol using immobilized pea protein. This work highlights the role of 1-(2-naphthyl)ethanol as a chiral building block in organic synthesis.
Spectroscopy and Structural Analysis:
- (Seurre et al., 2004) performed a vibrational study of 2-naphthyl-1-ethanol complexes using IR/UV double resonance spectroscopy. Their work provides insights into the molecular structure and behavior of these complexes.
Application in Catalysis:
- (Qiu et al., 2019) demonstrated the use of this compound in the asymmetric transfer hydrogenation of ketones, using designed nickel pincer complexes. This showcases its role in catalytic processes.
Optical Resolution and Enantioselectivity:
- (Tang et al., 2014) explored chiral recognition in the complexation dynamics of β-cyclodextrin with enantiomers of 2-naphthyl-1-ethanol, indicating its significance in understanding chiral interactions at a molecular level.
Safety and Hazards
When handling 1-(2-Naphthyl)ethanol, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, avoid dust formation, and keep containers tightly closed in a dry, cool, and well-ventilated place .
Mecanismo De Acción
Target of Action
It’s structurally similar to ethanol, which is known to interact with several targets in the body, including gaba, glycine, and nmda receptors .
Mode of Action
Ethanol alters the membranes of neurons and their ion channels, enzymes, and receptors .
Biochemical Pathways
One study suggests that (s)-1-(2-naphthyl)ethanol can be used to synthesize (s)-2-chloro-1-phenylethanol in the presence of a chiral bidentate titanium lewis acid catalyst .
Pharmacokinetics
It’s worth noting that similar compounds, such as ethanol, are rapidly absorbed from the gastrointestinal tract and distributed throughout the body .
Result of Action
It’s known that thermal decomposition of the compound can lead to the release of irritating gases and vapors .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(2-Naphthyl)ethanol. For instance, adequate ventilation is recommended when handling the compound to avoid dust formation and inhalation .
Propiedades
IUPAC Name |
1-naphthalen-2-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11/h2-9,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRKCRWZRKETCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7228-47-9 | |
| Record name | 1-(2-Naphthyl)ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7228-47-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Methylnaphthalene-2-methanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007228479 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7228-47-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92277 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | α-methylnaphthalene-2-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.846 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[4,7-Bis(carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid](/img/structure/B1194304.png)


![(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-5-(2,4,4-trimethyl-3-oxido-1,3-oxazolidin-2-yl)pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1194310.png)


